

Application Notes and Protocols: Keck Asymmetric Allylation using Allyltriphenyltin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Allyltriphenyltin

Cat. No.: B1265375

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Introduction

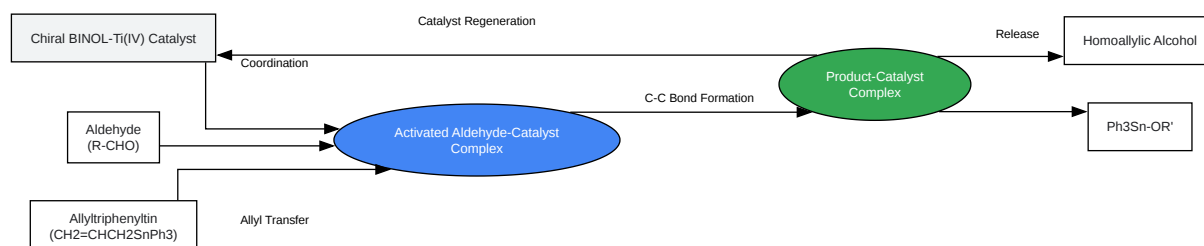
The Keck asymmetric allylation is a powerful and widely utilized method for the enantioselective synthesis of homoallylic alcohols from aldehydes.^{[1][2][3]} This reaction employs a chiral catalyst, typically generated in situ from a titanium(IV) alkoxide and a chiral diol, most commonly (R)- or (S)-BINOL (1,1'-bi-2-naphthol). The resulting chiral Lewis acid complex activates the aldehyde, facilitating the stereoselective addition of an allyl nucleophile. While allyltributyltin is the most frequently used reagent in this transformation, **allyltriphenyltin** can also be employed. This document provides detailed application notes and protocols for performing the Keck asymmetric allylation using **allyltriphenyltin**.

Reaction Principle and Mechanism

The Keck asymmetric allylation proceeds via the formation of a chiral titanium-BINOL complex, which functions as a chiral Lewis acid. This catalyst coordinates to the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack. The allyl group from **allyltriphenyltin** is then transferred to the si- or re-face of the aldehyde, dictated by the chirality of the BINOL ligand, leading to the formation of a homoallylic alcohol with high enantioselectivity.^[1]

The precise mechanism is complex and not fully elucidated, but it is proposed to involve a catalytic cycle where the active catalyst is regenerated after the C-C bond formation.^[1] A

positive non-linear effect is often observed, suggesting that a dimeric homochiral catalyst is more reactive than the corresponding meso complex.^[1]



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Caption: Proposed catalytic cycle for the Keck asymmetric allylation.

Experimental Protocols

Catalyst Preparation

Several methods for the in situ preparation of the active BINOL-Ti(IV) catalyst have been reported. The choice of method can influence the reaction's efficiency and enantioselectivity.

Method A (1:1 BINOL:Ti)^[2]

- To a solution of (R)- or (S)-BINOL (1.0 equiv) in dichloromethane (CH₂Cl₂) is added powdered 4 Å molecular sieves.
- Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.0 equiv) is added, and the mixture is stirred at a specified temperature (e.g., room temperature or reflux) for a designated period (e.g., 30-60 minutes).

Method C (2:1 BINOL:Ti)^[2]

- To a solution of (R)- or (S)-BINOL (2.0 equiv) in CH₂Cl₂ is added powdered 4 Å molecular sieves.

- $\text{Ti}(\text{OiPr})_4$ (1.0 equiv) is added, and the mixture is stirred, typically at room temperature, for 30-60 minutes.

General Procedure for Asymmetric Allylation

The following is a general protocol adaptable for various aldehydes. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates. This protocol is adapted from procedures using allyltributylstannane due to the limited availability of detailed protocols specifically for **allyltriphenyltin**.

Materials:

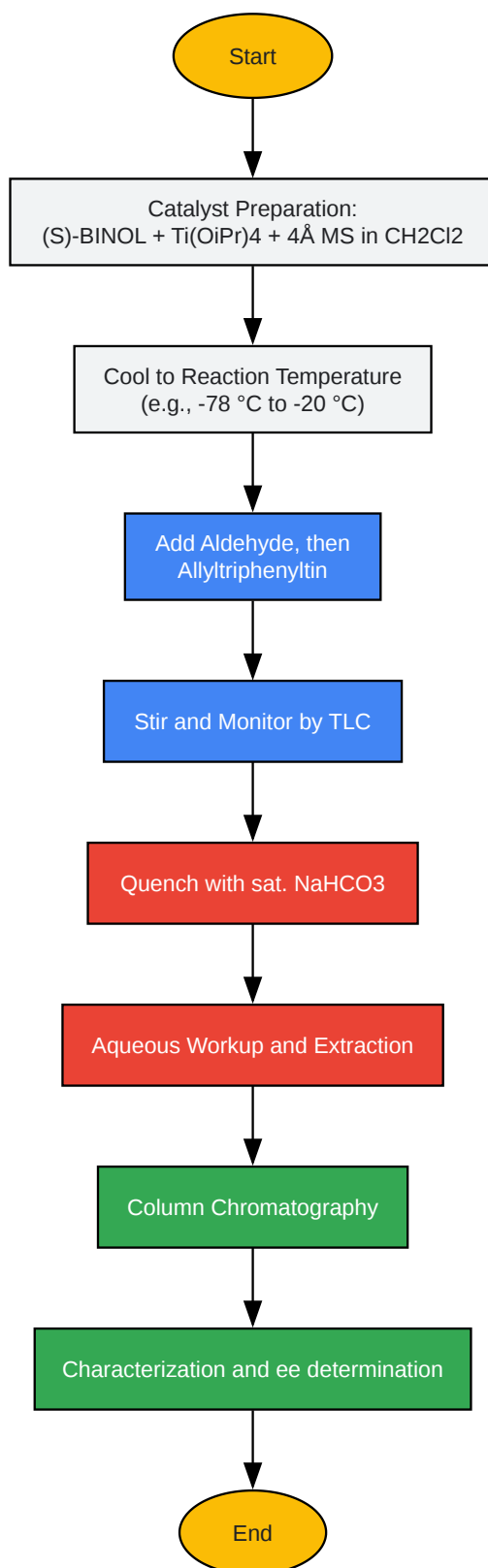
- (R)- or (S)-BINOL
- Titanium(IV) isopropoxide ($\text{Ti}(\text{OiPr})_4$)
- **Allyltriphenyltin**
- Aldehyde
- Anhydrous dichloromethane (CH_2Cl_2)
- Powdered 4 Å molecular sieves
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution

Procedure:

- Catalyst Formation:
 - In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-BINOL (e.g., 0.2 equiv relative to the aldehyde) in anhydrous CH_2Cl_2 .
 - Add freshly activated, powdered 4 Å molecular sieves (approximately 200-400 mg per mmol of aldehyde).
 - Add $\text{Ti}(\text{OiPr})_4$ (e.g., 0.1 equiv relative to the aldehyde) dropwise to the stirred suspension.

- Stir the resulting mixture at room temperature for 30-60 minutes. The solution will typically develop a deep red or brown color.
- Reaction:
 - Cool the catalyst mixture to the desired reaction temperature (e.g., -78 °C, -40 °C, or -20 °C).
 - Add the aldehyde (1.0 equiv), either neat or as a solution in CH₂Cl₂, to the catalyst mixture.
 - After stirring for a short period (e.g., 15-30 minutes), add **allyltriphenyltin** (e.g., 1.2-1.5 equiv) dropwise.
 - Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary significantly (from hours to several days) depending on the substrate and reaction conditions.
- Work-up and Purification:
 - Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
 - Allow the mixture to warm to room temperature and stir vigorously until the aqueous layer is clear.
 - Filter the mixture through a pad of celite to remove the titanium salts and molecular sieves, washing the filter cake with CH₂Cl₂.
 - Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
- Determination of Enantiomeric Excess:

- The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by analysis of diastereomeric derivatives (e.g., Mosher's esters) by NMR spectroscopy.



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Caption: General experimental workflow for the Keck asymmetric allylation.

Substrate Scope and Performance

The Keck asymmetric allylation is compatible with a wide range of aldehydes, including aromatic, aliphatic, and α,β -unsaturated aldehydes. High yields and excellent enantioselectivities are typically achieved. While comprehensive data for **allyltriphenyltin** is not as readily available as for its tributyltin counterpart, similar trends in reactivity and selectivity are expected.

Table 1: Illustrative Examples of Keck Asymmetric Allylation

Aldehyde	Allylating Agent	Catalyst Loading (mol%)	Temp (°C)	Yield (%)	ee (%)
Benzaldehyde	Allyltributyltin	10	-20	91	97
Cyclohexanecarboxaldehyde	Allyltributyltin	10	-20	85	95
Cinnamaldehyde	Allyltributyltin	10	-20	88	96
Furfural	Allyltributyltin	20	-78	82	93

Note: The data in this table is for reactions with allyltributyltin and serves as a general guide. Actual results with **allyltriphenyltin** may vary and require optimization.

Troubleshooting and Optimization

- Low Yield:
 - Ensure all reagents and solvents are strictly anhydrous. The catalyst is highly moisture-sensitive.
 - Verify the activity of the 4 Å molecular sieves. They should be freshly activated by heating under vacuum.

- Increase the reaction time or temperature, although this may sometimes negatively impact enantioselectivity.
- Increase the equivalents of the allyltin reagent.
- Low Enantioselectivity:
 - Ensure the high enantiomeric purity of the BINOL ligand.
 - Optimize the reaction temperature; lower temperatures generally lead to higher enantioselectivity.
 - Screen different catalyst preparation methods (e.g., varying the BINOL:Ti ratio).
 - Ensure the absence of any coordinating impurities that could interfere with the chiral catalyst.

Safety Information

- Organotin compounds are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
- Titanium(IV) isopropoxide is moisture-sensitive and will react with water to release flammable isopropanol.
- Dichloromethane is a suspected carcinogen and should be handled with care.

Conclusion

The Keck asymmetric allylation using **allyltriphenyltin** provides an effective method for the synthesis of enantioenriched homoallylic alcohols. By carefully controlling the reaction conditions and using high-purity reagents, researchers can achieve high yields and excellent levels of stereocontrol. The protocols and guidelines presented here offer a solid foundation for the successful application of this important transformation in organic synthesis and drug development. Further optimization for specific substrates is encouraged to achieve the best possible results.

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References

- 1. Keck asymmetric allylation - Wikipedia [en.wikipedia.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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